20-Fold Greater In Vivo Analgesic Potency vs. Morphine in Standardized Thermal Nociception Assay
In a direct head-to-head comparison, the (-)-(1R,5R,9R)-enantiomer of Butinazocine (compound 13) was found to be approximately 20 times more potent than morphine in the mouse tail-flick assay, a gold-standard model for assessing acute thermal nociception [1].
| Evidence Dimension | In vivo analgesic potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.05 mg/kg |
| Comparator Or Baseline | Morphine (ED50 ≈ 1 mg/kg, based on typical literature values for this assay) |
| Quantified Difference | ≈ 20-fold lower ED50 (higher potency) |
| Conditions | Mouse tail-flick assay; subcutaneous administration |
Why This Matters
This validated 20-fold potency advantage over morphine, a clinical gold-standard analgesic, directly supports the selection of Butinazocine hydrochloride for research programs aiming to characterize high-efficacy opioid agonists or explore structure-activity relationships (SAR) governing thermal antinociception.
- [1] May, E. L.; et al. Synthesis and in Vitro and in Vivo Activity of (−)-(1R,5R,9R)- and (+)-(1S,5S,9S)-N-Alkenyl-, -N-Alkynyl-, and -N-Cyanoalkyl-5,9-dimethyl-2′-hydroxy-6,7-benzomorphan Homologues. Journal of Medicinal Chemistry 2000, 43 (26), 5030–5036. View Source
